molecular formula C25H33N5O5 B10849401 H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2

Cat. No.: B10849401
M. Wt: 483.6 g/mol
InChI Key: GRHNSLXBGRDMSP-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure includes tyrosine, N-methylated alanine, phenylalanine, and sarcosine, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput techniques and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or periodate for oxidation reactions.

    Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine for reduction reactions.

    Substitution Reagents: Various alkylating agents or acylating agents for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its analgesic properties and potential as a therapeutic agent targeting opioid receptors.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous peptides and modulating pain perception and other physiological responses. The N-methylated alanine and sarcosine residues contribute to the peptide’s stability and bioavailability.

Comparison with Similar Compounds

H-DL-Tyr-DL-N(Me)Ala-DL-Phe-Sar-NH2: can be compared to other similar peptides, such as:

    H-Tyr-D-Ala-Phe-Gly-NH2: Another opioid peptide with similar analgesic properties.

    H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.

    H-Tyr-D-Pen-Gly-Phe-Pen-OH: A cyclic peptide with high selectivity for delta-opioid receptors.

The uniqueness of This compound lies in its specific sequence and the presence of N-methylated alanine, which enhances its stability and receptor binding affinity.

Properties

Molecular Formula

C25H33N5O5

Molecular Weight

483.6 g/mol

IUPAC Name

2-amino-N-[1-[[1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide

InChI

InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)

InChI Key

GRHNSLXBGRDMSP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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